The compound is sourced from various chemical suppliers and research articles focusing on silicon-containing compounds. Its classification includes:
The synthesis of Piperazine, 1,4-bis[(trimethylsilyl)methyl]- typically involves several steps:
The synthesis can be monitored using Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) to confirm the incorporation of the trimethylsilyl groups. For instance, typical NMR signals for this compound would show peaks corresponding to the protons on the piperazine ring and those on the trimethylsilyl groups.
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- undergoes various chemical reactions:
The reactions can be characterized by changes in physical properties such as viscosity and volatility. For instance, during plasma-enhanced chemical vapor deposition (PECVD), this compound can lead to the formation of silicon nitride films.
The mechanism of action for Piperazine, 1,4-bis[(trimethylsilyl)methyl]- primarily involves its role as a precursor in silicon-based materials synthesis. When subjected to high temperatures or plasma conditions:
Data from studies indicate that this compound enhances film deposition rates when used in conjunction with reactive gases like ammonia.
Relevant data from studies highlight its volatility and reactivity profile under different conditions.
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- has several scientific uses:
This compound's unique properties make it valuable in advancing materials technology and pharmaceuticals.
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